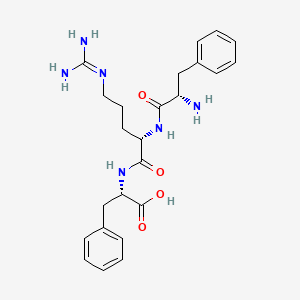

Phenylalanyl-arginyl-phenylalanine

Descripción

Phenylalanyl-arginyl-phenylalanine (CAS: 49864-46-2) is a synthetic tripeptide composed of three amino acids: phenylalanine (Phe), arginine (Arg), and phenylalanine (Phe), linked via peptide bonds. Its molecular formula is C₃₀H₄₀N₈O₅ (calculated based on sequence and bond formation), with a molecular weight of ~624.7 g/mol . Structurally, it features a central arginine residue flanked by two phenylalanine moieties.

Propiedades

Número CAS |

49864-46-2 |

|---|---|

Fórmula molecular |

C24H32N6O4 |

Peso molecular |

468.5 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C24H32N6O4/c25-18(14-16-8-3-1-4-9-16)21(31)29-19(12-7-13-28-24(26)27)22(32)30-20(23(33)34)15-17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15,25H2,(H,29,31)(H,30,32)(H,33,34)(H4,26,27,28)/t18-,19-,20-/m0/s1 |

Clave InChI |

GNUCSNWOCQFMMC-UFYCRDLUSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |

SMILES isomérico |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |

Otros números CAS |

49864-46-2 |

Secuencia |

FRF |

Sinónimos |

FRF peptide H-Phe-Arg-Phe-OH Phe-Arg-Phe phenylalanyl-arginyl-phenylalanine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

Phenylalanyl-arginyl-valyl-phenylalanine (CAS: 144548-33-4)

- Molecular Formula : C₂₉H₄₁N₇O₅

- Molecular Weight : ~567.69 g/mol

- Key Differences :

- This compound is a tetrapeptide (Phe-Arg-Val-Phe), with valine (Val) replacing the third phenylalanine residue in the tripeptide.

- Valine introduces a branched aliphatic side chain, reducing aromaticity and altering hydrophobicity compared to the tripeptide.

- The additional phenylalanine at the C-terminus increases molecular weight and may influence tertiary structure or receptor binding .

Phenyllactic Acid (CAS: 828-01-3)

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.18 g/mol

- Key Differences: A phenylalanine derivative where the amino group is replaced by a hydroxyl group. Smaller molecular size and lack of peptide bonds result in distinct physicochemical properties, such as higher solubility in organic solvents.

N-Phthalyl-L-alanine (CAS: 74163-81-8)

- Molecular Formula: C₁₁H₁₁NO₄

- Molecular Weight : 237.21 g/mol

- Key Differences: A modified amino acid with a phthalyl group blocking the N-terminus, altering reactivity and stability. Unlike the tripeptide, this compound lacks the arginine residue and peptide backbone, limiting its ability to engage in hydrogen bonding or ionic interactions .

Data Table: Comparative Overview

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Potential Applications |

|---|---|---|---|---|---|

| Phenylalanyl-arginyl-phenylalanine | 49864-46-2 | C₃₀H₄₀N₈O₅ | ~624.7 | Tripeptide with aromatic and cationic residues | Therapeutic research, enzyme studies |

| Phenylalanyl-arginyl-valyl-phenylalanine | 144548-33-4 | C₂₉H₄₁N₇O₅ | ~567.69 | Tetrapeptide with hydrophobic valine residue | Drug delivery, ligand design |

| Phenyllactic acid | 828-01-3 | C₉H₁₀O₃ | 166.18 | Hydroxylated phenylalanine derivative | Antimicrobial agents |

| N-Phthalyl-L-alanine | 74163-81-8 | C₁₁H₁₁NO₄ | 237.21 | Modified amino acid with blocked N-terminus | Prodrug development, stabilizers |

Functional Implications

- Peptide Length and Residue Substitution :

The tripeptide’s shorter chain may enhance membrane permeability compared to the tetrapeptide, while valine’s hydrophobicity in the tetrapeptide could improve lipid bilayer interactions . - Aromatic vs. Aliphatic Side Chains: Phenylalanine’s aromatic rings enable π-π stacking, critical for protein binding, whereas valine’s aliphatic side chain favors hydrophobic packing in non-polar environments.

- Derivatives vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.